molecular formula C16H21NO4 B189903 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid CAS No. 197794-44-8

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid

Cat. No.: B189903
CAS No.: 197794-44-8
M. Wt: 291.34 g/mol
InChI Key: KNPNGYZWIAJSIO-UHFFFAOYSA-N
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Description

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid is an organic compound characterized by the presence of a benzyloxycarbonyl-protected amino group attached to a cycloheptane ring, which also bears a carboxylic acid functional group

Preparation Methods

The synthesis of 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific protecting group, which provides selective reactivity and stability under various conditions.

Biological Activity

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid (CAS No. 197794-44-8) is an organic compound characterized by a benzyloxycarbonyl-protected amino group attached to a cycloheptane ring with a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The benzyloxycarbonyl (Cbz) group serves as a protective moiety that influences the compound's reactivity and biological interactions.

The synthesis of this compound typically involves several steps:

  • Protection of the Amino Group : The amino group of cycloheptanecarboxylic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
  • Cyclization : The protected amino acid undergoes cyclization to form the cycloheptane structure.
  • Purification : The final product is purified through recrystallization or chromatography.

The chemical structure can be represented as follows:

PropertyValue
IUPAC Name 1-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
Molecular Formula C16H21NO4
Molecular Weight 289.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The protective Cbz group allows for selective reactions, enabling the free amino group to participate in biochemical pathways such as enzyme catalysis and protein interactions upon deprotection.

Enzyme Inhibition

Research indicates that compounds with similar structures may exhibit enzyme inhibition properties. For instance, studies have shown that benzyloxycarbonyl derivatives can inhibit proteases, which are critical for various biological processes including protein degradation and cell signaling.

Case Studies

A study examining the effects of benzyloxycarbonyl derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis in specific cells, suggesting potential therapeutic applications in oncology. Another investigation highlighted their role in modulating immune responses, indicating possible uses in immunotherapy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundStructure TypeBiological Activity
1-Aminocycloheptanecarboxylic acidUnprotected amino acidHigher reactivity
1-(Boc-amino)cyclopentanecarboxylic acidTert-butoxycarbonyl protectedDifferent stability profiles

This comparison illustrates how the protective group influences reactivity and biological interactions.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Evaluations on human cell lines indicated moderate cytotoxic effects, warranting further investigation into its safety profile and therapeutic index.
  • Metabolic Pathways : Research into its metabolism revealed hydrolysis by carboxylesterases, producing active metabolites that may contribute to its biological effects.

Properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14(19)16(10-6-1-2-7-11-16)17-15(20)21-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPNGYZWIAJSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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